(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE
Description
The compound (2E)-1-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a 1,3-benzodioxole ring (ring A) and a furan moiety (ring B) (Figure 1). Chalcones are widely studied for their bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzodioxol group is electron-rich due to its two oxygen atoms, while the furan ring contributes π-electron density, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-12(5-4-11-2-1-7-16-11)10-3-6-13-14(8-10)18-9-17-13/h1-8H,9H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCAYRBFZSWGFX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the reaction of benzodioxole derivatives with furan derivatives under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include:
Reagents: Benzodioxole, furan, and a base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (2E)-1-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one exhibits various biological activities:
Antioxidant Activity
The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of diseases linked to oxidative damage.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. Further research is required to elucidate the specific pathways involved.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent. This finding highlights its relevance in preventing cellular damage associated with aging and chronic diseases.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various chalcone derivatives, (2E)-1-(2H-1,3-benzodioxol-5-y-l)-3-(furan-y-l)prop-2-en-one exhibited superior activity against both gram-negative and gram-positive bacteria. The study suggested that the presence of the furan ring enhances its membrane-disrupting capabilities.
Case Study 3: Anticancer Mechanisms
Research focusing on the anticancer mechanisms revealed that (2E)-1-(2H-benzodioxol-5-y-l)-3-(furan-y-l)prop-2-en-one could activate caspase pathways leading to apoptosis in cancer cells. This suggests potential therapeutic applications in cancer treatment strategies.
Mechanism of Action
The mechanism of action of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chalcones
Substitution Patterns and Electronic Effects
The activity of chalcones is highly dependent on substituent electronegativity and positioning. A comparative analysis with similar compounds is provided below:
Table 1: Structural and Activity Comparison of Selected Chalcones
Key Observations :
- Electron-Donating Groups (EDGs) : The target compound’s benzodioxol and furan rings are EDGs, enhancing π-π interactions and stabilizing crystal structures via C–H···π and π-π stacking . However, methoxy substituents (e.g., in compound 2p ) reduce potency compared to halogens or hydroxyl groups.
- Electron-Withdrawing Groups (EWGs) : Halogens (Br, F) and nitro groups improve activity by increasing electrophilicity of the α,β-unsaturated system, facilitating Michael addition reactions with biological targets .
- Spatial Arrangement : The E-configuration of the target compound’s α,β-unsaturated ketone is critical for planar geometry, optimizing interactions with enzymes or receptors .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data Comparison
Insights :
- The target compound’s benzodioxol and furan groups likely promote dense crystal packing via van der Waals forces and hydrogen bonding, as seen in structurally similar chalcones .
- Methoxy-substituted analogs (e.g., ) exhibit lower melting points (~341 K) compared to halogenated derivatives, suggesting reduced thermal stability .
Biological Activity
The compound (2E)-1-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a benzodioxole-furan chalcone, has garnered attention in recent years for its potential biological activities. This article aims to explore the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
The molecular formula of the compound is , with a molecular weight of 284.26 g/mol. It features a unique structure that includes a benzodioxole moiety and a furan ring, which are known for their pharmacological significance.
Antioxidant Activity
Antioxidant properties are critical in mitigating oxidative stress, which is implicated in various diseases. Several studies have evaluated the antioxidant capacity of benzodioxole derivatives:
- DPPH Scavenging Activity : In vitro assays demonstrated that compounds with similar structures exhibited significant DPPH radical scavenging activity. For instance, a related compound showed 76% inhibition at a concentration of 0.3 mg/mL .
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.1 | 22 |
| 0.3 | 76 |
| 0.5 | 85 |
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines:
- Cell Viability Assays : The compound was tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). Results indicated that it reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HT-29 | 20 |
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. The compound's anti-inflammatory effects were assessed through various models:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies indicated that the compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Study on Monoamine Oxidase Inhibition : A series of chalcone derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases (MAOs). The results showed that certain modifications to the benzodioxole structure enhanced MAO-B inhibition significantly, indicating the importance of structural optimization for therapeutic efficacy .
- Cytotoxicity Evaluation : A toxicity evaluation using Vero cells revealed that while some derivatives exhibited cytotoxic effects at high concentrations, they maintained over 70% cell viability at lower concentrations, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2E)-1-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one in laboratory settings?
- Answer: The compound is classified under GHS hazard categories for acute toxicity (oral), skin/eye irritation, and respiratory irritation. Key safety measures include:
- Use of PPE (gloves, lab coats, goggles) to avoid direct contact .
- Proper ventilation to minimize inhalation risks, as the compound can form hazardous dust or aerosols .
- Immediate decontamination procedures for spills (e.g., avoiding dust generation, using absorbent materials) .
Q. How can the stereochemical configuration (E/Z) of the α,β-unsaturated ketone in this compound be experimentally verified?
- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous determination of stereochemistry. For example, in related benzodioxole-furan hybrids, SCXRD confirmed the (E)-configuration with a planar enone system (C=C-O torsion angle < 5°) .
- Methodology: Grow high-quality crystals via slow evaporation (e.g., in methanol or acetonitrile) and collect data at low temperatures (100–293 K) to minimize thermal motion artifacts .
Q. What synthetic routes are reported for analogous benzodioxole-furan conjugated enones?
- Answer: A common method involves Claisen-Schmidt condensation:
React 1,3-benzodioxole-5-carbaldehyde with a furan-containing acetyl derivative (e.g., 2-acetylfuran) in methanol.
Catalyze with 10% KOH under reflux (4–6 hours).
Isolate the product via filtration and recrystallize from methanol .
- Methodology: Monitor reaction progress using TLC (ethyl acetate/hexane, 1:3) and confirm purity via HPLC or NMR.
Advanced Research Questions
Q. How does the methylenedioxy (benzodioxole) group influence the electronic properties of the α,β-unsaturated ketone system?
- Answer: The benzodioxole group acts as an electron-donating substituent, stabilizing the enone system through conjugation. This enhances electrophilicity at the β-carbon, making the compound reactive in Michael addition reactions. Computational studies (e.g., DFT) show reduced LUMO energy (~-1.5 eV) compared to non-substituted analogs .
- Methodology: Perform DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals and compare with experimental UV-Vis spectra (λmax ~ 320 nm) .
Q. What strategies can resolve contradictions in reported biological activity data for benzodioxole-furan hybrids?
- Answer: Discrepancies often arise from impurities or stereochemical variability. Mitigation strategies include:
- Rigorous purification (e.g., column chromatography followed by recrystallization).
- Stereochemical validation via SCXRD or NOESY NMR .
- Standardized bioassay protocols (e.g., consistent cell lines and IC50 measurement methods) .
- Methodology: Replicate studies using >95% pure samples (HPLC-verified) and validate activity across multiple assays.
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
- Answer: Molecular docking and MD simulations can predict regioselectivity. For example:
- The β-carbon of the enone system shows higher Fukui electrophilicity indices (f⁻ ~ 0.15) than the α-carbon, favoring nucleophilic attack at this position .
- Solvent effects (e.g., methanol vs. DMSO) can be modeled using COSMO-RS to optimize reaction conditions .
- Methodology: Use Gaussian 16 for Fukui analysis and GROMACS for solvent modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
